2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)

Medicinal Chemistry CNS Drug Discovery ADME Prediction

2-Pyridinemethanamine, N-[2-(1-piperidinyl)ethyl]-(9CI) (CAS: 553668-13-6) is a member of the aminoalkylpyridine class, characterized by a 2-pyridylmethylamine core tethered via an ethylene linker to a piperidine moiety. Its molecular formula is C₁₃H₂₁N₃, with a computed molecular weight of 219.33 g/mol, and it features one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
Cat. No. B12590367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNCC2=CC=CC=N2
InChIInChI=1S/C13H21N3/c1-4-9-16(10-5-1)11-8-14-12-13-6-2-3-7-15-13/h2-3,6-7,14H,1,4-5,8-12H2
InChIKeyZUGQAFVDJFERAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinemethanamine, N-[2-(1-piperidinyl)ethyl]-(9CI): Chemical Identity and Baseline Procurement Parameters


2-Pyridinemethanamine, N-[2-(1-piperidinyl)ethyl]-(9CI) (CAS: 553668-13-6) is a member of the aminoalkylpyridine class, characterized by a 2-pyridylmethylamine core tethered via an ethylene linker to a piperidine moiety . Its molecular formula is C₁₃H₂₁N₃, with a computed molecular weight of 219.33 g/mol, and it features one hydrogen bond donor and three hydrogen bond acceptors [1]. The compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 1.1 and a topological polar surface area (TPSA) of 28.2 Ų, indicating balanced lipophilicity and membrane permeability [1]. As a building block for medicinal chemistry and ligand design, its structural attributes position it as a versatile intermediate with potential applications in central nervous system (CNS) drug discovery, kinase inhibitor development, and coordination chemistry [1].

Aminoalkylpyridine scaffold with ethylene-linked piperidine
Reported intermediate lipophilicity suitable for CNS research
Versatile intermediate for kinase inhibitor and ligand synthesis

Why 2-Pyridinemethanamine, N-[2-(1-piperidinyl)ethyl]-(9CI) Cannot Be Replaced by Simpler Analogs


Generic substitution with structurally related aminoalkylpyridines is not recommended due to quantifiable differences in physicochemical properties that directly influence biological performance and synthetic utility. The target compound's specific combination of a 2-pyridylmethylamine pharmacophore, a flexible ethylene linker, and a terminal piperidine ring confers a distinct profile of lipophilicity (XLogP3=1.1), hydrogen bonding capacity (1 donor, 3 acceptors), and conformational flexibility (5 rotatable bonds) that deviates markedly from simpler analogs such as 2-(aminomethyl)pyridine (XLogP3=-0.2, 1 rotatable bond) [1] and 2-(1-piperidinyl)ethanamine (lacks the pyridine ring) [2]. These differences translate into altered membrane permeability, target engagement, and metabolic stability profiles, which cannot be assumed when substituting one member of this chemical class for another in drug discovery or chemical biology workflows [1][2][3]. The evidence presented below quantifies these critical divergences.

Target Compound
2-(Aminomethyl)pyridine
Lipophilicity and flexibility differences may shift CNS permeability profile
Target Compound
Picoperine
Absent H-bond donor and higher LogP may alter solubility and target interaction

Quantitative Differentiators for 2-Pyridinemethanamine, N-[2-(1-piperidinyl)ethyl]-(9CI) vs. Key Analogs


Lipophilicity (XLogP3) Positioning: Optimal Balance for CNS Drug-Likeness

The compound exhibits an XLogP3 value of 1.1, which lies within the optimal range (1–3) for central nervous system (CNS) drug candidates, balancing membrane permeability with aqueous solubility. In contrast, the simpler analog 2-(aminomethyl)pyridine is considerably more hydrophilic (XLogP3 = -0.2), potentially limiting passive diffusion across the blood-brain barrier, while the phenyl-substituted derivative Picoperine is excessively lipophilic (XLogP3 = 3.4), which may increase plasma protein binding and metabolic clearance [1][2][3].

Lipophilicity (XLogP3)
Reported
Target: 1.1 vs -0.2, 3.4
Intermediate LogP may support CNS library inclusion
XLogP3, PubChem computed
Medicinal Chemistry CNS Drug Discovery ADME Prediction

Hydrogen Bond Donor (HBD) Count: Singular Donor for Favorable PK and Synthetic Tractability

The target compound possesses exactly one hydrogen bond donor (HBD) (the secondary amine nitrogen). This count aligns with the 'rule of five' guidelines for oral bioavailability (HBD ≤ 5). The comparator Picoperine has zero HBDs, which may improve passive permeability but can also reduce aqueous solubility and limit opportunities for specific target interactions via hydrogen bonding. Conversely, 2-(aminomethyl)pyridine also has one HBD but lacks the lipophilic bulk needed for membrane penetration [1][2][3].

H-Bond Donor Count
Reported
Target: 1 | Picoperine: 0
Single HBD supports solubility and interaction studies
Cactvs, PubChem
Pharmacokinetics Solubility Medicinal Chemistry Design

Rotatable Bond Count: Conformational Flexibility for Induced-Fit Binding

With 5 rotatable bonds, the target compound possesses moderate conformational flexibility, enabling it to adopt optimal binding conformations upon target engagement. This is in stark contrast to 2-(aminomethyl)pyridine, which has only 1 rotatable bond and thus presents a rigid, pre-organized structure that may not adapt to diverse binding pockets. The target’s flexibility is comparable to that of Picoperine (5 rotatable bonds) but without the metabolic liability associated with the additional phenyl group [1][2][3].

Rotatable Bonds
Reported
Target: 5 | 2-(Aminomethyl)pyridine: 1
Moderate flexibility may enhance target binding entropy
Balanced scaffold for optimization
Structure-Based Drug Design Molecular Recognition Ligand Efficiency

Topological Polar Surface Area (TPSA): Optimal for Oral Bioavailability and CNS Penetration

The target compound has a TPSA of 28.2 Ų, well below the empirical threshold of 140 Ų for oral bioavailability and the stricter 90 Ų threshold often cited for blood-brain barrier penetration. The simpler analog 2-(aminomethyl)pyridine has a higher TPSA of 38.9 Ų, which, combined with its lower LogP, may further hinder membrane permeation. Picoperine's TPSA is slightly higher at 29.5 Ų [1][2][3].

TPSA
Reported
Target: 28.2 Ų vs 38.9 Ų
Low TPSA supports oral and CNS penetration research
Below empirical thresholds
ADME Oral Bioavailability CNS Drug Design

Recommended Procurement-Driven Applications for 2-Pyridinemethanamine, N-[2-(1-piperidinyl)ethyl]-(9CI)


Scaffold for CNS-Penetrant Kinase Inhibitors

Given its balanced LogP (1.1) and low TPSA (28.2 Ų), this compound is ideally suited as a core scaffold for developing orally bioavailable, CNS-active kinase inhibitors [1]. The ethylene-linked piperidine provides a vector for further functionalization, while the pyridylmethylamine moiety can serve as a hinge-binding motif in ATP-competitive inhibitors [1]. Substitution at the piperidine nitrogen or pyridine ring allows fine-tuning of potency and selectivity, leveraging the compound's favorable physicochemical profile to optimize blood-brain barrier penetration [1].

Metal-Chelating Ligand for Coordination Chemistry

The presence of three nitrogen atoms—one in the pyridine ring, one in the secondary amine linker, and one in the piperidine ring—creates a potential tridentate chelating motif . This compound can be employed as a ligand for transition metals in catalysis or as a building block for metal-organic frameworks (MOFs) . Its moderate flexibility (5 rotatable bonds) allows it to adopt various coordination geometries, enhancing its utility in designing novel catalysts or sensors .

Versatile Intermediate for GPCR-Targeted Libraries

The structural similarity of the piperidinylethyl side chain to privileged fragments in G-protein coupled receptor (GPCR) modulators makes this compound an attractive starting material for parallel synthesis of targeted libraries [2]. The primary amine (after deprotection of the secondary amine) can be readily coupled with carboxylic acids to generate amides, while the pyridine nitrogen can participate in hydrogen bonding with receptor residues [2]. Its physicochemical properties align with typical GPCR ligand profiles, supporting its inclusion in high-throughput screening (HTS) collections [2].

Building Block for Bioisosteric Replacement of Piperazine Moieties

The ethylene-linked piperidine in this compound can serve as a bioisostere for piperazine rings frequently found in marketed drugs (e.g., antidepressants, antipsychotics) [3]. The presence of a single hydrogen bond donor (NH) and a flexible linker offers distinct pharmacokinetic advantages over the more polar piperazine, including potentially reduced hERG channel liability and improved metabolic stability [3]. Medicinal chemists can leverage this building block to rapidly generate analogs with improved drug-like properties [3].

Application
Selection Property
Validation Focus
CNS kinase inhibitor research
Reported intermediate LogP and low TPSA
Brain penetration and target engagement assays
Transition metal ligand design
Tridentate N-donor architecture
Coordination geometry and catalytic activity
GPCR-targeted library synthesis
Piperidinylethyl privileged scaffold
GPCR binding and functional assays
Piperazine bioisostere design
Ethylene-linked piperidine with single HBD
hERG liability and metabolic stability studies

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